molecular formula C27H29ClN2O4 B12016309 2-(4-Butylphenoxy)-N'-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide CAS No. 765289-02-9

2-(4-Butylphenoxy)-N'-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide

Katalognummer: B12016309
CAS-Nummer: 765289-02-9
Molekulargewicht: 481.0 g/mol
InChI-Schlüssel: LUMSZWCRKVHMCF-STBIYBPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a butylphenoxy group, a chlorobenzyl group, and a methoxybenzylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide typically involves multiple steps:

  • Formation of the Butylphenoxy Intermediate

      Starting Material: 4-Butylphenol

      Reagents: Sodium hydroxide (NaOH), chloroacetic acid

      Conditions: Reflux in an aqueous medium

      Reaction: 4-Butylphenol reacts with chloroacetic acid in the presence of NaOH to form 4-butylphenoxyacetic acid.

  • Hydrazide Formation

      Starting Material: 4-Butylphenoxyacetic acid

      Reagents: Hydrazine hydrate

      Conditions: Reflux in ethanol

      Reaction: 4-Butylphenoxyacetic acid reacts with hydrazine hydrate to form 4-butylphenoxyacetohydrazide.

  • Formation of the Final Compound

      Starting Material: 4-Butylphenoxyacetohydrazide

      Reagents: 4-((4-CL-benzyl)oxy)-3-methoxybenzaldehyde

      Reaction: 4-Butylphenoxyacetohydrazide reacts with 4-((4-CL-benzyl)oxy)-3-methoxybenzaldehyde to form the final compound, 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the compound, potentially breaking down the hydrazide linkage.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

      Conditions: Anhydrous solvents

      Products: Reduced forms of the compound, possibly converting the benzylidene group to a benzyl group.

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the reagent

      Products: Substituted derivatives, such as halogenated or alkylated products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Acidic or basic catalysts depending on the reaction

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its hydrazide moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups allows for interactions with different biological pathways, potentially leading to the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide would depend on its specific application. Generally, the hydrazide moiety can form hydrogen bonds and interact with various enzymes or receptors, influencing biological pathways. The benzylidene group may also play a role in binding to specific molecular targets, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Butylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide
  • 2-(4-Butylphenoxy)-N’-(4-chlorobenzylidene)acetohydrazide
  • 2-(4-Butylphenoxy)-N’-(4-hydroxybenzylidene)acetohydrazide

Comparison

Compared to similar compounds, 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide is unique due to the presence of both the chlorobenzyl and methoxybenzylidene groups. These groups can significantly influence its chemical reactivity and biological activity, potentially offering enhanced properties for specific applications.

Eigenschaften

CAS-Nummer

765289-02-9

Molekularformel

C27H29ClN2O4

Molekulargewicht

481.0 g/mol

IUPAC-Name

2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C27H29ClN2O4/c1-3-4-5-20-8-13-24(14-9-20)33-19-27(31)30-29-17-22-10-15-25(26(16-22)32-2)34-18-21-6-11-23(28)12-7-21/h6-17H,3-5,18-19H2,1-2H3,(H,30,31)/b29-17+

InChI-Schlüssel

LUMSZWCRKVHMCF-STBIYBPSSA-N

Isomerische SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Kanonische SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.